1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C7H8F3NOS2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, like “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”, are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The trifluoromethyl group in “this compound” might interact with its targets by forming strong bonds due to the high electronegativity of fluorine . The thiazole ring could potentially interact with biological targets through pi stacking or hydrogen bonding.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown without specific study data. Compounds with similar structures have been used in the synthesis of disruptors for glucokinase-glucokinase regulatory protein (gk-gkrp), which may act as potential targets for type ii diabetics .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability and lipophilicity, which could affect its absorption and distribution .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “this compound”. If it acts as a gk-gkrp disruptor like other similar compounds, it could potentially affect glucose metabolism .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group could potentially increase the compound’s stability under various conditions .
Biological Activity
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and thiazole moieties in its structure suggests significant implications for pharmacological applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.18 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring thiazole and trifluoromethyl groups. For instance, derivatives containing similar functional groups have shown significant activity against various bacterial strains. A comparative study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Escherichia coli and Candida albicans .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
8 | 4.88 | E. coli |
7 | 22.4 | C. albicans |
9 | 17.8 | HCT116 (cancer line) |
This suggests that the presence of both trifluoromethyl and thiazole groups can synergistically enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Compounds similar to this one demonstrated IC50 values lower than standard chemotherapeutics such as Doxorubicin.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
7 | 44.4 | PACA2 |
8 | 22.4 | PACA2 |
Doxorubicin | 52.1 | PACA2 |
Molecular mechanisms were elucidated through qRT-PCR analysis, revealing down-regulation of critical genes involved in cancer progression such as BRCA1, BRCA2, and TP53 in treated cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within microbial and cancerous cells. Molecular docking studies suggest that the trifluoromethyl group facilitates interactions with carbonyl groups in target proteins, enhancing binding affinity and specificity .
Case Studies
In a recent study exploring the synthesis of thiazole-based compounds, it was found that those incorporating trifluoromethyl groups exhibited superior bioavailability and selectivity against tuberculosis bacteria compared to traditional antibiotics . This underscores the versatility of thiazole derivatives in drug development.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAMSHQWNCOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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